molecular formula C7H4FNaO2 B7768522 sodium;2-fluorobenzoate

sodium;2-fluorobenzoate

Cat. No.: B7768522
M. Wt: 162.09 g/mol
InChI Key: AKLMJAAHRPOLKF-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;2-fluorobenzoate” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “sodium;2-fluorobenzoate” involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure conditions.

    Step 2: Purification of the intermediate product through techniques such as recrystallization or chromatography.

    Step 3: Final reaction to obtain the target compound, followed by purification and characterization.

Industrial Production Methods

In industrial settings, the production of the compound with the identifier “this compound” is typically carried out in large-scale reactors. The process involves:

    Bulk Synthesis: Using large quantities of raw materials and optimized reaction conditions to maximize yield.

    Continuous Monitoring: Employing advanced analytical techniques to monitor the reaction progress and ensure consistency.

    Purification: Utilizing industrial-scale purification methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “sodium;2-fluorobenzoate” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are typically carried out under anhydrous conditions.

    Substitution Reactions: Common reagents include halogens and nucleophiles. Reactions are typically carried out under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with increased oxygen content.

    Reduction: Formation of reduced derivatives with decreased oxygen content.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

The compound with the identifier “sodium;2-fluorobenzoate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “sodium;2-fluorobenzoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Molecular Targets: Interacting with specific proteins, enzymes, or receptors.

    Modulating Pathways: Influencing biochemical pathways and cellular processes.

Properties

IUPAC Name

sodium;2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLMJAAHRPOLKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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